molecular formula C19H23N5O4 B2428078 9-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 923408-35-9

9-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2428078
M. Wt: 385.424
InChI Key: YPNOXCSXMGDARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “9-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed synthetic pathways to create various purine and pyrimidine derivatives, demonstrating the chemical versatility and potential for modification of these compounds. For instance, a study describes a method for synthesizing 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones, showcasing the adaptability of purine structures for chemical modifications (Ondrej Simo et al., 1995). This flexibility is crucial for developing compounds with tailored properties for specific scientific applications.

Structural Analysis

Understanding the crystal structure of purine-pyrimidine complexes provides insights into their potential interactions with biological molecules. A study on the crystal structure of a purine-pyrimidine hydrogen-bonded complex reveals a planar configuration that mimics the Watson-Crick base pairing in DNA, suggesting how such compounds could theoretically interact with or influence biological macromolecules (H. M. Sobell, 1966).

Biological Activity

The potential biological activities of purine and pyrimidine derivatives are a significant area of interest. For example, certain derivatives have been explored for their anti-inflammatory properties, indicating the therapeutic potential of these compounds in treating conditions associated with inflammation. A study highlights the synthesis and characterization of novel compounds with observed urease inhibition, pointing towards applications in managing diseases related to urease activity (A. Rauf et al., 2010).

properties

IUPAC Name

9-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-5-22-17(25)15-16(21(2)19(22)26)20-18-23(9-6-10-24(15)18)13-11-12(27-3)7-8-14(13)28-4/h7-8,11H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNOXCSXMGDARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=CC(=C4)OC)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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